3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS number
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS number
An In-Depth Technical Guide to 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid
Executive Summary: The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2] This guide focuses on a specific derivative, 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid, a molecule of interest for researchers in drug discovery. While a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in public databases, indicating its status as a novel or specialized research chemical, its properties and potential can be reliably inferred from the extensive body of research on analogous structures. This document provides a comprehensive overview of its logical synthesis, predicted physicochemical properties, potential pharmacological applications as a G protein-coupled bile acid receptor 1 (GPBAR1) agonist, and detailed experimental protocols for its characterization.
Introduction to the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a cornerstone in the design of modern therapeutic agents.[2][3] Its unique electronic and structural properties confer metabolic stability and allow it to act as a bioisosteric replacement for esters and amides, often improving the pharmacokinetic profile of a drug candidate.[1] Derivatives of this scaffold have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5] The molecule at the core of this guide, 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid, combines the stable oxadiazole core with a bulky, lipophilic tert-butyl group at the 3-position and a flexible propanoic acid chain at the 5-position. This combination of features suggests potential for specific interactions with biological targets, particularly receptors with well-defined hydrophobic and charged pockets.
Synthesis Pathway and Rationale
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed by the reaction between an amidoxime and an activated carboxylic acid derivative. For the target molecule, a logical and efficient synthesis would involve the coupling of pivalamidoxime (to form the 3-tert-butyl moiety) and succinic anhydride (to provide the 5-propanoic acid side chain).
Causality in Synthetic Design
The choice of succinic anhydride is strategic; it provides the required three-carbon chain terminating in a carboxylic acid. The reaction proceeds in two key stages:
-
O-acylation: The amidoxime nitrogen attacks one of the carbonyl groups of succinic anhydride, leading to a ring-opening and the formation of an O-acyl amidoxime intermediate. This step is typically performed in a suitable solvent at elevated temperatures.
-
Cyclodehydration: The intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This dehydration is often promoted by heat or by using a dehydrating agent.
This method is favored for its reliability and the commercial availability of the starting materials.
Synthetic Workflow Diagram
Caption: General synthetic pathway for 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid.
Predicted Physicochemical Properties
While experimental data for the title compound is not available, its key physicochemical properties can be estimated based on its structure and data from analogous compounds.[6][7][8] These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~212.23 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic acid group can participate in hydrogen bonding with target receptors. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Multiple sites for interaction with biological targets. |
| pKa (Acidic) | ~4.0 - 4.5 | The propanoic acid moiety will be predominantly ionized (negatively charged) at physiological pH (7.4). |
| Polar Surface Area | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability. |
Potential Mechanism of Action: GPBAR1 Agonism
The structural features of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid make it a compelling candidate as a ligand for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. GPBAR1 is a membrane receptor that is activated by bile acids and plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammation. As such, it is a significant therapeutic target for metabolic diseases like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).
Activation of GPBAR1 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses, including improved glucose homeostasis and reduced inflammation.
GPBAR1 Signaling Pathway Diagram
Caption: GPBAR1 activation and downstream cAMP/PKA signaling cascade.
Key Experimental Protocol: GPBAR1 Reporter Gene Assay
To validate the hypothesis that 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid acts as a GPBAR1 agonist, a cell-based reporter gene assay is the gold standard. This assay quantifies the activation of the receptor by measuring the expression of a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
Step-by-Step Methodology
This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.
-
Cell Culture and Plating:
-
Rationale: To provide a consistent biological system for the assay.
-
Procedure: Culture HEK293 cells stably co-transfected with human GPBAR1 and a CRE-luciferase reporter construct. Plate the cells in a 96-well white, clear-bottom plate at a density of 50,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Preparation:
-
Rationale: To create a dose-response curve and determine the compound's potency (EC₅₀).
-
Procedure: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in serum-free medium to achieve final assay concentrations ranging from 1 nM to 100 µM. Also, prepare solutions for a known GPBAR1 agonist (positive control, e.g., 23(S)-mCDCA) and a vehicle control (DMSO).[9]
-
-
Cell Treatment:
-
Rationale: To expose the cells to the test compound and controls to stimulate the GPBAR1 receptor.
-
Procedure: Carefully remove the culture medium from the plated cells. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. Incubate the plate for 6 hours at 37°C in a CO₂ incubator.[9]
-
-
Luciferase Assay and Data Acquisition:
-
Rationale: To measure the activity of the reporter gene, which is proportional to GPBAR1 activation.
-
Procedure: Remove the treatment medium. Add 50 µL of a luciferase lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the cells. Add 50 µL of luciferase substrate to each well. Immediately measure the luminescence using a plate-reading luminometer.[10]
-
-
Data Analysis:
-
Rationale: To quantify the agonist activity and determine the potency of the compound.
-
Procedure: Normalize the relative light unit (RLU) data by subtracting the average RLU of the vehicle control wells. Plot the normalized RLU values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
Applications in Drug Discovery
Given its predicted profile as a GPBAR1 agonist, 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid holds potential in several therapeutic areas:
-
Metabolic Diseases: As GPBAR1 activation improves glucose tolerance and increases energy expenditure, this compound could be a lead for developing novel treatments for type 2 diabetes and obesity.
-
Inflammatory Liver Diseases: GPBAR1 has anti-inflammatory effects in the liver, making its agonists promising candidates for treating conditions like nonalcoholic steatohepatitis (NASH).
-
Gastrointestinal Disorders: The receptor is involved in gut hormone secretion and maintaining intestinal barrier integrity, suggesting potential applications in inflammatory bowel disease (IBD).
Furthermore, the broader class of 1,2,4-oxadiazoles continues to be explored for a wide array of diseases, including various cancers, where they have been shown to induce apoptosis.[11]
Conclusion
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid represents a molecule of significant interest within the well-validated 1,2,4-oxadiazole class of compounds. While its specific CAS number is not publicly listed, a robust understanding of its synthesis, physicochemical characteristics, and biological potential can be constructed from established chemical principles and pharmacological data of related analogues. Its predicted activity as a GPBAR1 agonist positions it as a valuable tool for researchers and a promising starting point for drug development programs targeting metabolic and inflammatory diseases. The methodologies outlined in this guide provide a clear path for its synthesis, characterization, and validation in a research setting.
References
-
Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 114. [Link]
-
Gavali, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3981-4003. [Link]
-
Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
dos Santos, G. P., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Mühlberg, A. C., et al. (2021). The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver. PMC - PubMed Central. [Link]
-
Malafeev, I. I., et al. (2023). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies. [Link]
-
D'Andrea, A., et al. (2024). New Marine-Inspired Oxadiazole Derivatives for Use Against Pancreatic Ductal Adenocarcinoma. MDPI. [Link]
-
dos Santos, G. P., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. [Link]
-
INDIGO Biosciences. (2022). TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. INDIGO Biosciences. [Link]
-
dos Santos, G. P., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]
-
Chylinska, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
-
Wang, Y., et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. National Institutes of Health. [Link]
-
Su, X., et al. (2016). The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. [Link]
-
Pandey, H., & Chourasiya, R. K. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
